N-(pentan-2-ylidene)hydroxylamine
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Overview
Description
Mechanism of Action
Target of Action
It’s known that oximes like 2-pentanone oxime can react with aldehydes and ketones .
Mode of Action
The mode of action of 2-Pentanone oxime involves its reaction with aldehydes and ketones to form oximes . In these reactions, the nitrogen in the oxime acts as a nucleophile . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes from aldehydes and ketones is a common reaction in organic chemistry .
Pharmacokinetics
The thermophysical properties of the compound have been evaluated .
Result of Action
The formation of oximes from aldehydes and ketones can have various implications depending on the specific context .
Action Environment
Some formulators have turned to 2-pentanone oxime as a replacement for meko due to its similar chemical structure and anti-skinning performance .
Preparation Methods
N-(pentan-2-ylidene)hydroxylamine is typically synthesized by reacting pentane-2-one with hydroxylamine hydrochloride . The reaction conditions involve mixing the reactants in an appropriate solvent, such as ethanol or water, and maintaining the reaction mixture at a controlled temperature, usually around room temperature. The reaction proceeds as follows:
C5H10O+NH2OH⋅HCl→C5H11NO+H2O+HCl
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
N-(pentan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(pentan-2-ylidene)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various oximes and nitroso compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Comparison with Similar Compounds
N-(pentan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
Acetone oxime: Similar in structure but with a different alkyl group.
Butanone oxime: Another oxime with a different carbon chain length.
Cyclohexanone oxime: A cyclic oxime with distinct chemical properties.
What sets this compound apart is its specific alkyl chain length, which influences its reactivity and solubility properties .
Properties
CAS No. |
623-40-5 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(NE)-N-pentan-2-ylidenehydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5+ |
InChI Key |
FWSXGNXGAJUIPS-AATRIKPKSA-N |
SMILES |
CCCC(=NO)C |
Isomeric SMILES |
CCC/C(=N/O)/C |
Canonical SMILES |
CCCC(=NO)C |
solubility |
not available |
Origin of Product |
United States |
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